molecular formula C6H8N2OS B12004402 N-(1,3-Thiazol-2-yl)propanamide CAS No. 35098-39-6

N-(1,3-Thiazol-2-yl)propanamide

Cat. No.: B12004402
CAS No.: 35098-39-6
M. Wt: 156.21 g/mol
InChI Key: SGQYBUJEJYXKCH-UHFFFAOYSA-N
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Description

N-(1,3-Thiazol-2-yl)propanamide is an organic compound with the molecular formula C6H8N2OS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(1,3-Thiazol-2-yl)propanamide can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-Thiazol-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the nitrogen or sulfur atoms are targeted.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles like alkyl halides and amines are used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(1,3-Thiazol-2-yl)propanamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(1,3-Thiazol-2-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(1,3-Thiazol-2-yl)propanamide can be compared with other thiazole-containing compounds:

    N-(1,3-Thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of propanamide.

    2-Aminothiazole: The precursor in the synthesis of this compound, lacking the propanamide moiety.

    Thiazole: The parent compound, providing the core structure for various derivatives.

Uniqueness: this compound is unique due to its specific combination of the thiazole ring and propanamide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

35098-39-6

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C6H8N2OS/c1-2-5(9)8-6-7-3-4-10-6/h3-4H,2H2,1H3,(H,7,8,9)

InChI Key

SGQYBUJEJYXKCH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC=CS1

Origin of Product

United States

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